molecular formula C8HF15O3S B1594580 Perfluoro-4-ethylcyclohexane CAS No. 646-83-3

Perfluoro-4-ethylcyclohexane

Cat. No. B1594580
CAS RN: 646-83-3
M. Wt: 462.13 g/mol
InChI Key: ICKAEAFPESRWOT-UHFFFAOYSA-N
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Description

Perfluoro-4-ethylcyclohexane is a type of perfluoroalkyl substance (PFAS), which is a large class of chemicals that may comprise more than 9000 compounds . It is also known as perfluoro-4-ethylcyclohexanesulfonic acid potassium salt .


Molecular Structure Analysis

The molecular formula of Perfluoro-4-ethylcyclohexane is C8HF15KO3S . The InChI representation of the molecule is InChI=1/C8HF15O3S.K/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13;/h(H,24,25,26); .


Physical And Chemical Properties Analysis

Perfluoro-4-ethylcyclohexane is a type of PFAS, which are known to have a relatively high water solubility . More specific physical and chemical properties of Perfluoro-4-ethylcyclohexane are not provided in the retrieved sources.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Perfluoro-4-ethylcyclohexane, or related compounds, find significant application in the synthesis of fluorinated heterocycles. For example, Perfluoro(1,2-epoxycyclohexane) reacts with various bifunctional nucleophiles, leading to the creation of fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This showcases the compound's utility in the synthesis of complex organic structures with potential applications in various fields, including pharmaceuticals and material science (Filyakova et al., 2014).

Atmospheric Studies and Transport Modeling

Perfluoro-4-ethylcyclohexane, under different nomenclature like perfluoro-methyl-cyclohexane (PMCH), has been used in atmospheric studies. The European Tracer Experiment (ETEX) involved the release of PMCH and subsequent tracking across multiple countries to gather data on atmospheric transport and dispersion. This information is critical for improving our understanding of atmospheric processes and enhancing the accuracy of environmental modeling (Warner et al., 2004).

Solvent Interactions in Fluorous Biphase Systems

The compound's derivatives play a role in studying solvent interactions within fluorous biphasic systems. Research on mixtures like chloroform and perfluoro(methylcyclohexane) reveals insights into how solvent components interact with solutes at different temperatures. This understanding is valuable for applications in green chemistry and fluorous biphase reactions, which are increasingly important in sustainable industrial processes (Gerig, 2005).

Plasma Polymerization and Surface Modification

Perfluoro derivatives, such as perfluoro(methylcyclohexane), are utilized in plasma polymerization. This process involves the deposition of ultra-thin films on substrates like ethylene propylene diene terpolymer (EPDM), significantly modifying their surface characteristics. The potential applications are vast, including in the fields of material science and nanotechnology, where surface properties play a crucial role in the functionality of materials (Tran et al., 2005).

Safety And Hazards

Perfluoro-4-ethylcyclohexane is highly flammable and toxic if swallowed or absorbed through the skin. It can cause damage to organs and is harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Perfluoro-4-ethylcyclohexane has been detected in top predator fish in the Great Lakes and in crucian carp in China . This suggests that more research is needed to understand the environmental impact and health effects of this compound.

properties

IUPAC Name

1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O3S/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13/h(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKAEAFPESRWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275965
Record name Perfluoro-p-ethylcyclohexylsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic Acid

CAS RN

646-83-3
Record name Perfluoro-p-ethylcyclohexylsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Chu, J Wang, G Leong, LA Woodward, RJ Letcher… - Chemosphere, 2015 - Elsevier
… The aim of this study was to analyze perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonates (PFSAs) including perfluoro-4-ethylcyclohexane sulfonate (PFEtCHxS) (…
Number of citations: 41 www.sciencedirect.com
GVD Tiers - The Journal of Organic Chemistry, 1963 - ACS Publications
The reaction of phosphorus pentachloride with cyclic fluorocarbon sulfonic acidsleads first, with loss of hydro-gen chloride, to a high melting solid, which decomposes uponstrong …
Number of citations: 33 pubs.acs.org
AO De Silva, B Scott, M Sekela, M Gledhill… - Reproductive …, 2012 - infona.pl
P66—Perfluorophosphonic acids, polyfluoroalkyl phosphoric acids, and perfluoro-4-ethylcyclohexane sulfonate in Canadian rivers … P66—Perfluorophosphonic acids, polyfluoroalkyl …
Number of citations: 2 www.infona.pl
S Tariq - 2020 - diva-portal.org
… Other compounds were detected in the grab samples in very low concentrations but not detected in composite samples, such as 8:2-FTSA and perfluoro-4-ethylcyclohexane sulfonate (…
Number of citations: 0 www.diva-portal.org
RJ Letcher, G Su, JN Moore, LL Williams… - Science of the Total …, 2015 - Elsevier
… several PFASs, and specifically 13 C 4 –C 16 perfluorinated carboxylic acids (PFCAs), 4 (C 4 , C 6 , C 8 and C 10 ) perfluorinated sulfonates (PFSAs), perfluoro-4-ethylcyclohexane …
Number of citations: 65 www.sciencedirect.com
G Su, RJ Letcher, JN Moore, LL Williams… - Environmental …, 2017 - Elsevier
… Comparisons of box and whisker of perfluoro-4-ethylcyclohexane sulfonate (PFEtCHxS) between Caspian tern and herring gull eggs, or between the two areas of St. Mary's River (left) …
Number of citations: 43 www.sciencedirect.com
HE Johnson, DG Crosby - The Journal of Organic Chemistry, 1963 - ACS Publications
In order for the condensation of glycolic acid with indole to take place, it seems reasonable that the glycol-ate salt must be dehydrogenated to a glyoxalate inter-mediate. Reaction of this …
Number of citations: 30 pubs.acs.org
G Boisvert, C Sonne, FF Rigét, R Dietz… - Environmental pollution, 2019 - Elsevier
… C 8 PFAS chemistry has been increasingly replaced by other PFAAs eg perfluoro-4-ethylcyclohexane sulfonate (PFEtCHxS) and as well as shorter-chain perfluorobutane sulfonate (…
Number of citations: 83 www.sciencedirect.com
CA McDonough, S Choyke, KE Barton… - Environmental …, 2021 - ACS Publications
… A peak matching the parent ion m/z of the analytical standard for perfluoro-4-ethylcyclohexane (PFEtCHxS; also known as PFECHS; C 8 F 15 O 3 S – ; m/z 460.9334) was detected in 89…
Number of citations: 64 pubs.acs.org
D Muir, R Bossi, P Carlsson, M Evans, A De Silva… - Emerging …, 2019 - Elsevier
… The analyses included C 4 –C 6 PFCAs as well as the first report of a new cyclic perfluorinated alkyl sulfonate (perfluoro-4-ethylcyclohexane sulfonate) (PFECHS) in the Arctic (Table S4)…
Number of citations: 139 www.sciencedirect.com

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